AMG319 is a synthetic small molecule that acts as a potent and selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ). [, ] It is primarily recognized for its role in scientific research exploring novel therapeutic approaches for various diseases, particularly in the field of oncology and immunology. [, , , ] AMG319 exhibits a high degree of selectivity for PI3Kδ over other PI3K isoforms, making it a valuable tool for investigating the specific role of PI3Kδ in cellular processes. []
AMG319 is a small molecule compound primarily classified as a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ). This compound has garnered attention for its potential therapeutic applications in various hematologic malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. The molecular formula of AMG319 is , and it has a CAS Registry Number of 1608125-21-8. Its development is part of ongoing research into targeted cancer therapies, particularly those that exploit the PI3K signaling pathway, which is frequently altered in cancerous cells .
The synthesis of AMG319 involves several key steps that utilize various chemical reactions. One notable method includes the reaction of acetanilide with phosphorus oxychloride to produce 2-chloroquinoline-3-carbaldehyde. This intermediate is then reacted with substituted acetophenones to yield the final product. The compound exhibits a high level of selectivity for PI3Kδ, with an IC50 value of approximately 16 nM in human whole blood assays, indicating its potency against this target .
AMG319 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule allows for selective binding to the PI3Kδ enzyme.
AMG319 participates in various chemical reactions primarily related to its mechanism of action as a PI3Kδ inhibitor. The compound's ability to inhibit this kinase is crucial for disrupting downstream signaling pathways that promote cell proliferation and survival in cancer cells.
The mechanism by which AMG319 exerts its effects involves the inhibition of the PI3Kδ pathway, which plays a significant role in immune cell signaling and tumor growth. By blocking this pathway, AMG319 can reduce tumor-associated regulatory T cells and enhance cytotoxic T cell responses against tumors.
AMG319 is primarily investigated for its potential applications in oncology, particularly for treating hematologic malignancies. Its role as a selective inhibitor of PI3Kδ positions it as a promising candidate for therapies aimed at cancers where this pathway is dysregulated.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3